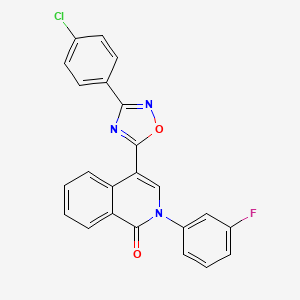

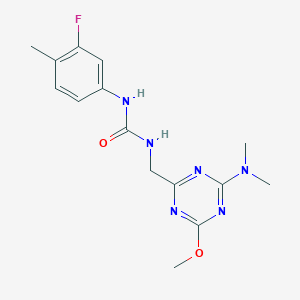

![molecular formula C19H18BrN3O2S B2540295 1-(4-溴苯基)-3-[2-(7-甲氧基-2-氧代-1H-喹啉-3-基)乙基]硫脲 CAS No. 887901-16-8](/img/structure/B2540295.png)

1-(4-溴苯基)-3-[2-(7-甲氧基-2-氧代-1H-喹啉-3-基)乙基]硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea" is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of thiourea derivatives. Thioureas are a class of organic compounds with the general formula (R1R2N)(R3R4N)C=S, where R1-R4 can be a variety of different groups. They are known for their diverse applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amines with thiocarbonyl compounds. In the context of the provided papers, similar compounds have been synthesized using different starting materials and reaction conditions. For example, a compound with a thiourea moiety was synthesized by reacting 4-methoxycoumarin with thiourea in the presence of sodium ethoxide . Another related compound, 2-Methyl-4-oxo-4H-1-benzothiophenopyran, was prepared and further reacted with various nucleophiles to yield different derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For instance, the structure of a related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was determined using these methods . Additionally, computational studies such as Density Functional Theory (DFT) can provide insights into the electronic structure and stability of these molecules .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The active methyl group in some thiourea derivatives can react with different reagents like benzaldehyde, ethyl oxalate, and phthalic anhydride to form various products . Moreover, the thiourea nitrogen atoms can bind to DNA, as seen in the molecular docking studies of a related compound . These reactions highlight the chemical versatility of thiourea derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be influenced by their molecular structure. For example, the compound mentioned in paper has a syn-anti-configuration around the sulfur atom and exhibits specific electronic properties such as chemical potential and hardness. These properties can be determined experimentally or through theoretical calculations. The cytotoxic nature of these compounds can also be assessed using assays like the MTT assay against cell lines such as MCF-7 .

科学研究应用

结构和理论研究

对结构相关化合物(如[6-溴-1-(4-氟苯甲基)-4(1H)-喹啉酮-3-基)]-4-羟基-2-氧代-3-丁烯酸)的研究已经进行,目的是发现 HIV-1 整合酶抑制剂。这些研究包括酶促和抗病毒活性评估、X 射线衍射分析和理论计算,以了解结合模式和构效关系 (Vandurm 等人,2009 年)。

喹啉的合成和活性

进一步的研究探索了喹啉衍生物的合成,用于各种生物应用。例如,进行取代的异吲哚并[2,1-a]喹喔啉-6-基-氨基和 6-亚氨基-5-基硫脲衍生物的合成,展示了新化合物的制备,尽管对 HIV-1 RT 没有显着的抗病毒活性 (Cirrincione 等人,2014 年)。

抗菌和抗 MRSA 活性

合成了一种喹啉硫脲并评估其抗菌特性,显示出对耐甲氧西林金黄色葡萄球菌 (MRSA) 的抑菌活性,与万古霉素相当。这项研究确定了对该化合物的整体活性至关重要的结构特征,并表明有可能从该类化合物中开发出一类新的抗生素 (Dolan 等人,2016 年)。

分子对接和抗氧化研究

还对带有喹啉结构的酰硫脲衍生物进行了研究,重点是化学传感、分子对接和抗氧化活性。通过分子对接研究分析了这些化合物潜在的抗炎、抗疟疾和抗结核特性,显示出良好的抗氧化活性 (Kalaiyarasi 等人,2019 年)。

属性

IUPAC Name |

1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2S/c1-25-16-7-2-12-10-13(18(24)23-17(12)11-16)8-9-21-19(26)22-15-5-3-14(20)4-6-15/h2-7,10-11H,8-9H2,1H3,(H,23,24)(H2,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDAUCXEFMZGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16815021 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

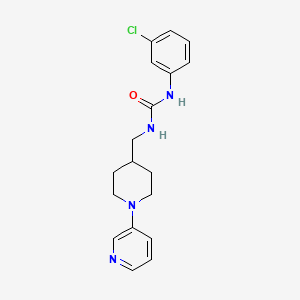

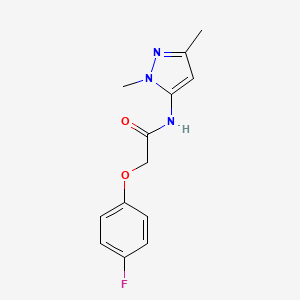

![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)

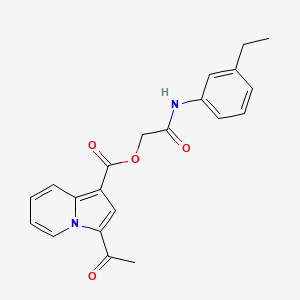

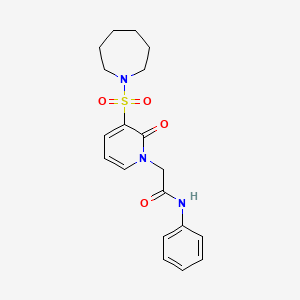

![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)

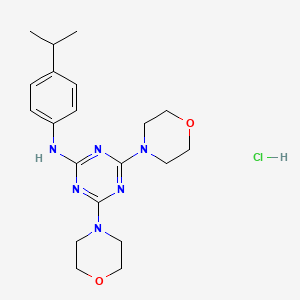

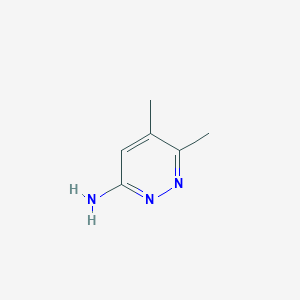

![2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide](/img/structure/B2540223.png)

![N-(1-cyanocyclopentyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2540227.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate](/img/structure/B2540232.png)

![1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2540233.png)